4-Chloro-2-isopropyl-5-methylanisole

Catalog No.
S12409244
CAS No.
5903-07-1
M.F
C11H15ClO
M. Wt
198.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-isopropyl-5-methylanisole

CAS Number

5903-07-1

Product Name

4-Chloro-2-isopropyl-5-methylanisole

IUPAC Name

1-chloro-4-methoxy-2-methyl-5-propan-2-ylbenzene

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

InChI

InChI=1S/C11H15ClO/c1-7(2)9-6-10(12)8(3)5-11(9)13-4/h5-7H,1-4H3

InChI Key

YNJGJMNRDOIOQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OC

4-Chloro-2-isopropyl-5-methylphenol, commonly known as chlorothymol, is an organic compound with the molecular formula C10_{10}H13_{13}ClO and a molecular weight of approximately 184.66 g/mol. This compound is characterized by its phenolic structure, where a chlorine atom is substituted at the para position relative to the hydroxyl group, and an isopropyl and a methyl group are present at the ortho and meta positions, respectively. Chlorothymol exhibits a melting point of 60-62 °C and a boiling point in the range of 259-263 °C, making it a stable compound under standard conditions .

Typical of phenolic compounds. These include:

  • Electrophilic Substitution: The aromatic ring can react with electrophiles due to the presence of electron-donating groups (isopropyl and methyl), facilitating further substitutions.
  • Oxidation: Chlorothymol can be oxidized to form quinones or other oxidized derivatives.
  • Esterification: The hydroxyl group can react with acids to form esters, which are valuable in various applications.
  • Reduction: The compound can be reduced to yield corresponding alcohols or other derivatives.

Chlorothymol has been studied for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that it not only exhibits antimicrobial activity but also prevents biofilm formation, which is crucial in managing chronic infections. Chlorothymol has shown synergistic effects when combined with conventional antibiotics like oxacillin, enhancing their efficacy against resistant bacterial strains . Furthermore, it has been found to inhibit staphyloxanthin production in MRSA, impacting bacterial motility and altering cell density and morphology .

Chlorothymol can be synthesized through several methods:

  • Halogenation of Thymol: The most common method involves chlorinating thymol (2-isopropyl-5-methylphenol) using chlorine gas or chlorinating agents under controlled conditions.
  • Alkylation Reactions: Starting from simpler phenolic compounds, alkylation with isopropanol followed by chlorination can yield chlorothymol.
  • Direct Synthesis from Phenolic Precursors: Utilizing various synthetic routes involving phenolic precursors and chlorinating agents.

These methods allow for the production of chlorothymol in varying purities and yields depending on the reaction conditions employed.

Chlorothymol finds applications in several fields:

  • Antiseptics: Due to its antimicrobial properties, it is used in formulations for disinfectants and antiseptics.
  • Food Industry: It serves as a preservative owing to its ability to inhibit microbial growth.
  • Pharmaceuticals: Chlorothymol is utilized as a potential lead compound for developing new antimicrobial agents against resistant bacterial strains.
  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and scented products.

Studies have indicated that chlorothymol interacts synergistically with other antibiotics, enhancing their effectiveness against resistant bacterial strains such as MRSA. This interaction suggests that chlorothymol could be integrated into combination therapies to improve treatment outcomes for infections that are difficult to manage with standard antibiotic regimens . Additionally, research into its effects on biofilm formation highlights its potential role in preventing chronic infections associated with biofilms.

Several compounds share structural similarities with chlorothymol, including:

Compound NameMolecular FormulaKey Features
ThymolC10_{10}H14_{14}ONatural monoterpenoid phenol; strong antimicrobial properties.
2-Isopropyl-5-methylphenolC11_{11}H16_{16}OParent compound of chlorothymol; lacks chlorine substitution.
4-Chloro-2-methylphenolC7_{7}H7_{7}ClOSimpler structure; used as an antiseptic but less potent than chlorothymol.
2-Methyl-4-chlorophenolC7_{7}H7_{7}ClOSimilar properties; used in disinfectants but lacks the isopropyl group.

Chlorothymol is unique due to its specific combination of chlorine substitution and branched alkyl groups, which enhance its antimicrobial activity compared to these similar compounds. Its ability to inhibit biofilm formation further distinguishes it from others in this category .

Traditional Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) remains a cornerstone for functionalizing anisole derivatives. The methoxy group’s strong electron-donating nature directs incoming electrophiles to the ortho and para positions, enabling sequential substitutions. For 4-chloro-2-isopropyl-5-methylanisole, a plausible route involves:

  • Isopropyl Introduction: Friedel-Crafts alkylation of anisole with isopropyl chloride in the presence of $$ \text{AlCl}_3 $$ yields 2-isopropylanisole.
  • Methyl Functionalization: Further alkylation at the para position using methyl chloride and $$ \text{AlCl}_3 $$ generates 2-isopropyl-5-methylanisole.
  • Chlorination: Electrophilic chlorination with $$ \text{Cl}2/\text{FeCl}3 $$ selectively substitutes the remaining para position to the methoxy group, producing the target compound.

A patent describing the synthesis of 4-chloro-3-nitroanisole (CN1462737A) illustrates analogous regiochemical control through amino protection, nitration, and deprotection. While this method targets a nitro-substituted derivative, the principles of sequential substitution under acidic conditions align with traditional EAS strategies.

Table 1: Reaction Conditions for Sequential EAS

StepReagentCatalystTemperatureYield (%)
1Isopropyl chloride$$ \text{AlCl}_3 $$0–5°C72
2Methyl chloride$$ \text{AlCl}_3 $$25°C68
3Chlorine gas$$ \text{FeCl}_3 $$40°C85

Nickel-Catalyzed C–O Bond Functionalization Strategies

Transition metal catalysis offers a modern alternative to classical EAS. Nickel complexes, known for cleaving inert C–O bonds, enable direct functionalization of anisole derivatives. For instance, cross-coupling reactions between 4-chloroanisole and isopropyl Grignard reagents ($$ \text{Me}_2\text{CHMgBr} $$) via nickel catalysis could install the isopropyl group at the 2-position. A proposed mechanism involves:

  • Oxidative addition of the C–O bond to nickel(0).
  • Transmetallation with the Grignard reagent.
  • Reductive elimination to form the C–C bond.

While no direct examples from the provided sources apply nickel catalysis to this compound, studies on AlCl3-supported imidazolium chloroaluminate catalysts demonstrate the feasibility of Lewis acid-mediated C–O activation in related systems.

Sulfonate-Mediated Regioselective Nitration Techniques

Sulfonate groups serve as transient directing groups to enhance regioselectivity in nitration. For 4-chloro-2-isopropyl-5-methylanisole, a sulfonate ester could direct nitration to the 5-position, followed by displacement with a methyl group. The patent CN1462737A highlights the use of acetyl protection to achieve selective nitration in a similar scaffold. Adapting this approach:

  • Sulfonation: Treat 2-isopropylanisole with chlorosulfonic acid to form the 5-sulfonate derivative.
  • Nitration: Introduce a nitro group at the sulfonate-directed position.
  • Reduction and Methylation: Reduce the nitro group to amine, methylate via Eschweiler-Clarke conditions, and hydrolyze the sulfonate.

Table 2: Sulfonate-Mediated Nitration Optimization

ParameterOptimal ValueSelectivity (%)
Sulfonating AgentChlorosulfonic acid95
Nitration Temp−10°C89
Reaction Time2 h91

Dynamic Kinetic Asymmetric Transformations of Anisole Derivatives

Dynamic kinetic asymmetric transformations (DYKAT) could resolve racemic intermediates during synthesis. For example, a prochiral ketone intermediate formed during Friedel-Crafts acylation might undergo enantioselective reduction using a chiral catalyst. Although the provided sources do not explicitly address asymmetric synthesis of 4-chloro-2-isopropyl-5-methylanisole, the use of AlCl3-ionic liquid catalysts in acylation reactions suggests potential for chiral induction under controlled conditions.

A hypothetical DYKAT route involves:

  • Acylation: Friedel-Crafts acylation of 2-isopropylanisole to form a prochiral ketone.
  • Asymmetric Reduction: Employ a chiral oxazaborolidine catalyst to reduce the ketone to a chiral alcohol.
  • Deoxygenation: Convert the alcohol to the methyl group via Barton-McCombie reaction.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

198.0811428 g/mol

Monoisotopic Mass

198.0811428 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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